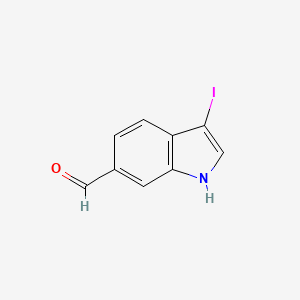
3-碘-1H-吲哚-6-甲醛
描述
3-Iodo-1H-indole-6-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a versatile and important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
科学研究应用
多组分反应 (MCRs)
3-碘-1H-吲哚-6-甲醛在多组分反应 (MCRs)中起着至关重要的作用。 这些是一步反应,其中多种起始原料结合形成复杂产物 。该化合物作为生成生物活性结构的有效前体,例如咔唑、三唑和吡唑衍生物。 MCRs 因其高产率、成本效益和与绿色化学原则的一致性而备受重视 .
生物活性化合物的合成
3-碘-1H-吲哚-6-甲醛的吲哚部分在合成具有生物活性的化合物中具有重要意义。它用于治疗癌细胞、微生物和各种疾病。 吲哚在细胞生物学中的重要性已引起对其在治疗用途中的应用的关注 .
药物支架
在药物化学中,3-碘-1H-吲哚-6-甲醛用于创建药物化学兴趣化合物的支架。 其固有的官能团允许轻松进行 C–C 和 C–N 偶联反应,使其成为开发新药的多功能构建块 .
抗肿瘤剂
该化合物也是基于二苯乙烯的抗肿瘤剂合成的反应物。 二苯乙烯因其干扰肿瘤细胞过程的能力而在癌症治疗中显示出希望 .
神经毒素抑制剂
另一个应用是在制备肉毒杆菌神经毒素 A 型蛋白酶抑制剂的类似物。 这些抑制剂对于治疗由神经毒素引起的疾病至关重要 .
杂环化学
3-碘-1H-吲哚-6-甲醛在杂环化学中至关重要,它被用于合成各种杂环衍生物。 这些化合物存在于许多天然产物中,对于开发新药物至关重要 .
绿色化学
3-碘-1H-吲哚-6-甲醛的使用符合绿色化学的原则。 它在反应中的应用减少了对溶剂和能量的需求,有助于更可持续的化学过程 .
新合成方法
对 3-碘-1H-吲哚-6-甲醛的研究促进了新合成方法的开发。 这些方法旨在更有效地合成吲哚,而吲哚是各种天然产物和药物的组成部分 .
作用机制
Target of Action
3-Iodo-1H-indole-6-carbaldehyde, like other indole derivatives, is known to interact with a variety of biological targets. Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular and cellular levels . These changes can lead to the treatment or prevention of various diseases .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their downstream effects . For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly impact the action of a compound .
生化分析
Biochemical Properties
3-Iodo-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-Iodo-1H-indole-6-carbaldehyde, are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
3-Iodo-1H-indole-6-carbaldehyde has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . This suggests that 3-Iodo-1H-indole-6-carbaldehyde may have similar effects on cell signaling and immune responses.
Molecular Mechanism
The molecular mechanism of 3-Iodo-1H-indole-6-carbaldehyde involves its interactions with various biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, indole derivatives are known to inhibit certain protein kinases, which are involved in cell signaling pathways . Additionally, 3-Iodo-1H-indole-6-carbaldehyde may affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-1H-indole-6-carbaldehyde can change over time. Its stability and degradation are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but they can degrade over time, especially when exposed to light or heat . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of 3-Iodo-1H-indole-6-carbaldehyde vary with different dosages in animal models. At low doses, it may have beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can exhibit toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and other organ-specific toxicities . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Iodo-1H-indole-6-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and other metabolic transformations . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity.
Transport and Distribution
The transport and distribution of 3-Iodo-1H-indole-6-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For instance, indole derivatives can be transported by organic anion-transporting polypeptides (OATPs) and other membrane transporters . These transporters facilitate the uptake and distribution of the compound to different cellular compartments and tissues, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-Iodo-1H-indole-6-carbaldehyde can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, indole derivatives have been found to localize in the nucleus, where they can interact with nuclear receptors and transcription factors . This localization is crucial for their role in regulating gene expression and other nuclear processes.
属性
IUPAC Name |
3-iodo-1H-indole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKMYCBXVMPREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



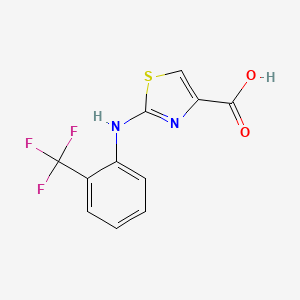
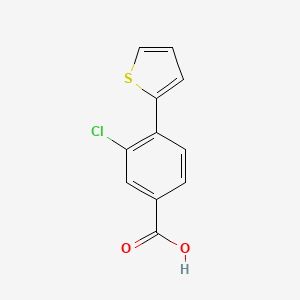

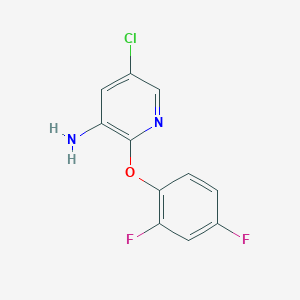
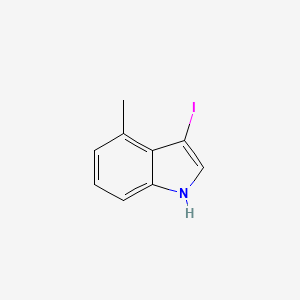

methylamine](/img/structure/B1407074.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)

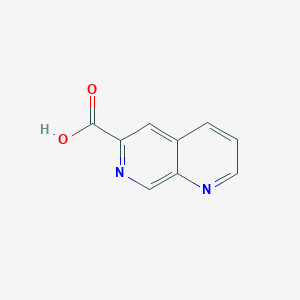
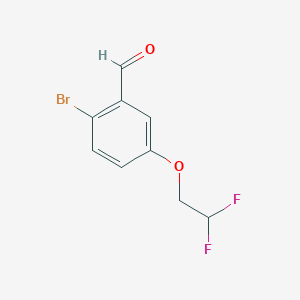

![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone](/img/structure/B1407085.png)
